2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Overview
Description
“2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a compound that contains a triazole nucleus . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of certain derivatives with a triazole compound . For example, a final product was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with its triazole nucleus. The triazole nucleus is readily capable of binding in the biological system with a variety of enzymes and receptors .
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antioxidant Properties : Research into triazolopyrimidines and related structures, such as the one described, often explores their potential antimicrobial and antioxidant activities. For instance, the synthesis of a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated significant antimicrobial and antioxidant properties, indicating that compounds with similar structural motifs could exhibit comparable activities (Gilava et al., 2020).
Antiproliferative Activity : Another study focused on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, revealing their ability to inhibit the proliferation of endothelial and tumor cells. This suggests the potential application of similar compounds in cancer research and therapy (Ilić et al., 2011).
Synthesis and Structure Analysis for Medicinal Chemistry : A study on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of a pyridazine analog has highlighted the pharmaceutical significance of such heterocyclic compounds. The detailed structural and electronic properties analysis could aid in the design of new drugs with enhanced efficacy (Sallam et al., 2021).
Anti-Inflammatory and Analgesic Agents : Benzodifuranyl derivatives and related compounds have been synthesized from natural products like visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This highlights the potential of structurally similar compounds in developing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to show versatile biological activities . They can interact with various enzymes and receptors in the body, leading to a range of potential effects.
Biochemical Pathways
It is known that triazole compounds can influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
The compound’s molecular weight (23408) and its solid form suggest that it could potentially be absorbed and distributed in the body
Result of Action
Some triazole compounds have been found to exhibit cytotoxic activities , suggesting that this compound could potentially have similar effects.
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-15-8-6-14(7-9-15)20-25-24-18-10-11-19(26-27(18)20)30-13-12-23-21(28)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPVRVEDLVYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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